Cas no 2228724-51-2 (3-(1-methyl-1H-indol-4-yl)methylazetidin-3-ol)

3-(1-Methyl-1H-indol-4-yl)methylazetidin-3-ol is a structurally unique azetidine derivative featuring an indole-methyl substitution at the 3-position. This compound is of interest in medicinal chemistry due to its fused heterocyclic framework, which offers potential for selective biological activity. The presence of the hydroxyl group on the azetidine ring enhances its polarity, facilitating interactions with target sites, while the methyl-indole moiety may contribute to improved binding affinity and pharmacokinetic properties. Its rigid scaffold makes it a valuable intermediate for the synthesis of novel pharmacophores, particularly in CNS-targeted or receptor-modulating applications. The compound's balanced lipophilicity and hydrogen-bonding capability further underscore its utility in drug discovery.
3-(1-methyl-1H-indol-4-yl)methylazetidin-3-ol structure
2228724-51-2 structure
商品名:3-(1-methyl-1H-indol-4-yl)methylazetidin-3-ol
CAS番号:2228724-51-2
MF:C13H16N2O
メガワット:216.278943061829
CID:6571376
PubChem ID:165766593

3-(1-methyl-1H-indol-4-yl)methylazetidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-(1-methyl-1H-indol-4-yl)methylazetidin-3-ol
    • EN300-1792045
    • 2228724-51-2
    • 3-[(1-methyl-1H-indol-4-yl)methyl]azetidin-3-ol
    • インチ: 1S/C13H16N2O/c1-15-6-5-11-10(3-2-4-12(11)15)7-13(16)8-14-9-13/h2-6,14,16H,7-9H2,1H3
    • InChIKey: PUTYELMNPMELEI-UHFFFAOYSA-N
    • ほほえんだ: OC1(CC2=CC=CC3=C2C=CN3C)CNC1

計算された属性

  • せいみつぶんしりょう: 216.126263138g/mol
  • どういたいしつりょう: 216.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 265
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 37.2Ų

3-(1-methyl-1H-indol-4-yl)methylazetidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1792045-0.1g
3-[(1-methyl-1H-indol-4-yl)methyl]azetidin-3-ol
2228724-51-2
0.1g
$1031.0 2023-09-19
Enamine
EN300-1792045-2.5g
3-[(1-methyl-1H-indol-4-yl)methyl]azetidin-3-ol
2228724-51-2
2.5g
$2295.0 2023-09-19
Enamine
EN300-1792045-0.05g
3-[(1-methyl-1H-indol-4-yl)methyl]azetidin-3-ol
2228724-51-2
0.05g
$983.0 2023-09-19
Enamine
EN300-1792045-1.0g
3-[(1-methyl-1H-indol-4-yl)methyl]azetidin-3-ol
2228724-51-2
1g
$1172.0 2023-06-02
Enamine
EN300-1792045-10g
3-[(1-methyl-1H-indol-4-yl)methyl]azetidin-3-ol
2228724-51-2
10g
$5037.0 2023-09-19
Enamine
EN300-1792045-10.0g
3-[(1-methyl-1H-indol-4-yl)methyl]azetidin-3-ol
2228724-51-2
10g
$5037.0 2023-06-02
Enamine
EN300-1792045-0.25g
3-[(1-methyl-1H-indol-4-yl)methyl]azetidin-3-ol
2228724-51-2
0.25g
$1078.0 2023-09-19
Enamine
EN300-1792045-5.0g
3-[(1-methyl-1H-indol-4-yl)methyl]azetidin-3-ol
2228724-51-2
5g
$3396.0 2023-06-02
Enamine
EN300-1792045-1g
3-[(1-methyl-1H-indol-4-yl)methyl]azetidin-3-ol
2228724-51-2
1g
$1172.0 2023-09-19
Enamine
EN300-1792045-0.5g
3-[(1-methyl-1H-indol-4-yl)methyl]azetidin-3-ol
2228724-51-2
0.5g
$1124.0 2023-09-19

3-(1-methyl-1H-indol-4-yl)methylazetidin-3-ol 関連文献

3-(1-methyl-1H-indol-4-yl)methylazetidin-3-olに関する追加情報

3-(1-Methyl-1H-indol-4-yl)methylazetidin-3-ol (CAS No: 2228724-51-2)

3-(1-Methyl-1H-indol-4-yl)methylazetidin-3-ol, also known by its CAS number 2228724-51-2, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of azetidinol, a four-membered ring structure, which is fused with an indole moiety. The indole ring, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a common feature in many bioactive compounds, including alkaloids and pharmaceutical agents. The methyl substitution at the 1-position of the indole ring adds further complexity to the molecule, potentially influencing its pharmacokinetic properties and biological activity.

The synthesis of 3-(1-Methyl-1H-indol-4-yl)methylazetidin-3-ol involves a series of intricate chemical reactions, often requiring precise control over reaction conditions to achieve the desired stereochemistry and regioselectivity. Recent advancements in asymmetric catalysis and enantioselective synthesis have enabled researchers to produce this compound in enantiopure form, which is crucial for studying its biological activity and potential therapeutic applications.

One of the most promising areas of research involving this compound is its potential application in drug development. The azetidinol core is known to exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The integration of the indole moiety into this structure has been shown to enhance these activities by improving the molecule's ability to interact with target proteins. For instance, studies have demonstrated that 3-(1-Methyl-1H-indol-4-yl)methylazetidin-3-one derivatives can inhibit the growth of various cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis.

In addition to its pharmacological potential, this compound has also been explored for its role in chemical biology. Researchers have utilized it as a tool to study the structural requirements for bioactivity in azetidinol-containing molecules. By systematically modifying the substituents on the indole ring and the azetidinol core, scientists can gain insights into how these structural changes influence the compound's interactions with biological targets.

The latest studies on CAS No: 2228724-51 derivatives have focused on their application in neuroprotective therapies. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical studies have shown that certain analogs of this compound can reduce oxidative stress and inflammation in neuronal cells, suggesting a potential therapeutic role.

From a synthetic perspective, the development of efficient routes to prepare 3-(1-Methylindolyl)methylazetidinols has been a topic of considerable interest. Traditional methods often involve multi-step syntheses with low yields, but recent innovations in catalytic asymmetric synthesis have significantly improved both the yield and enantioselectivity of these reactions. These advancements have made it possible to scale up production for preclinical testing and potential clinical trials.

In conclusion, 3-(1-Methylindolyl)methylazetidinols, represented by CAS No: 222872451, is a versatile compound with immense potential in drug discovery and chemical biology. Its unique structure combines the advantages of both azetidinols and indoles, making it an ideal candidate for exploring novel therapeutic strategies. As research continues to uncover new applications and mechanisms of action for this compound, it is poised to play a significant role in advancing modern medicine.

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